Chemical structure and molecular weight of 2-Bromo-4-methyl-5-nitrobenzoic acid
Chemical structure and molecular weight of 2-Bromo-4-methyl-5-nitrobenzoic acid
Introduction
2-Bromo-4-methyl-5-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its unique arrangement of a bromine atom, a methyl group, and a nitro group on the benzoic acid framework makes it a potentially valuable intermediate in synthetic organic chemistry. The presence of multiple functional groups with distinct electronic properties—the electron-donating methyl group and the electron-withdrawing bromine and nitro groups—offers a versatile platform for further chemical modifications. This guide provides a comprehensive overview of its chemical structure, molecular weight, a plausible synthetic pathway, and its potential applications in research and development, particularly for professionals in drug discovery and materials science. While this compound is not extensively documented in commercial or academic literature, its properties and synthesis can be reliably inferred from established chemical principles and data from structurally related molecules.
Chemical Structure and Molecular Properties
The chemical structure of 2-Bromo-4-methyl-5-nitrobenzoic acid is defined by a benzene ring substituted with a carboxylic acid group at position 1, a bromine atom at position 2, a methyl group at position 4, and a nitro group at position 5.
Molecular Formula and Weight
Based on its structure, the molecular formula is determined to be C₈H₆BrNO₄.
The molecular weight is calculated as follows:
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Carbon: 8 * 12.011 u = 96.088 u
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Hydrogen: 6 * 1.008 u = 6.048 u
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Bromine: 1 * 79.904 u = 79.904 u
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Nitrogen: 1 * 14.007 u = 14.007 u
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Oxygen: 4 * 15.999 u = 63.996 u
Total Molecular Weight: 260.043 g/mol
Structural Representation
Caption: Chemical structure of 2-Bromo-4-methyl-5-nitrobenzoic acid.
Physicochemical Properties (Predicted)
Direct experimental data for 2-Bromo-4-methyl-5-nitrobenzoic acid is scarce. However, we can predict its properties based on data from analogous compounds.
| Property | Predicted Value | Basis for Prediction and Insights |
| Physical State | White to light yellow crystalline solid | Structurally similar compounds like 2-bromo-4-nitrobenzoic acid and 5-bromo-2-methyl-3-nitrobenzoic acid are solids at room temperature.[1][2] |
| Melting Point | 160-180 °C | The melting point is influenced by the substitution pattern. For comparison, 2-bromo-4-methylbenzoic acid melts at 143-147 °C, and the addition of a nitro group generally increases the melting point due to stronger intermolecular forces. 2-bromo-5-nitrobenzoic acid has a melting point of 180-181 °C.[3] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO. | The carboxylic acid group provides some water solubility, but the aromatic ring and bromine atom confer significant hydrophobicity. This solubility profile is typical for substituted benzoic acids.[1] |
| Acidity (pKa) | ~2.5 - 3.5 | The carboxylic acid is acidic. The presence of electron-withdrawing groups (bromo and nitro) increases the acidity compared to benzoic acid (pKa 4.2). |
Proposed Synthesis Pathway
A logical and efficient synthesis of 2-Bromo-4-methyl-5-nitrobenzoic acid would involve the nitration of 2-bromo-4-methylbenzoic acid. This precursor is commercially available.
Reaction Principle
The synthesis is based on electrophilic aromatic substitution. The starting material, 2-bromo-4-methylbenzoic acid, has three substituents on the benzene ring that direct the position of the incoming nitro group (-NO₂).
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-COOH (Carboxylic acid): A deactivating, meta-directing group.
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-Br (Bromo): A deactivating, ortho-, para-directing group.
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-CH₃ (Methyl): An activating, ortho-, para-directing group.
The directing effects of these groups must be considered to predict the regioselectivity of the nitration. The position of nitration will be a result of the combined directing influences of the existing substituents. The most activated available position that is sterically accessible will be favored. In this case, the position C5 is ortho to the activating methyl group and meta to the deactivating carboxylic acid and bromo groups, making it the most likely site for nitration.
Caption: Proposed synthesis of 2-Bromo-4-methyl-5-nitrobenzoic acid via nitration.
Experimental Protocol
This protocol is adapted from standard procedures for the nitration of substituted benzoic acids.[4][5]
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Preparation of the Nitrating Mixture:
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In a flask, cautiously add concentrated nitric acid (1.0 eq) to concentrated sulfuric acid (2-3 volumes) while cooling in an ice-salt bath to maintain a temperature below 10 °C.
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Dissolution of Starting Material:
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In a separate reaction vessel, dissolve 2-bromo-4-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid. Cool this mixture to 0-5 °C in an ice-salt bath with efficient stirring.
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Nitration Reaction:
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Slowly add the prepared nitrating mixture dropwise to the solution of 2-bromo-4-methylbenzoic acid. It is critical to maintain the reaction temperature below 10 °C to minimize the formation of side products, such as dinitrated species or oxidation of the methyl group.[4]
-
-
Reaction Monitoring and Quenching:
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the starting material is consumed, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
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-
Isolation and Purification:
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The solid product will precipitate out of the aqueous solution.
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Collect the precipitate by vacuum filtration.
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Wash the solid thoroughly with cold water to remove residual acids.
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The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
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Potential Applications in Research and Drug Development
Substituted bromo-nitrobenzoic acids are valuable building blocks in medicinal chemistry and materials science.[6][7]
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Pharmaceutical Intermediates: The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures. The nitro group can be readily reduced to an amine, which can then be further functionalized. This versatility makes compounds like 2-Bromo-4-methyl-5-nitrobenzoic acid attractive starting materials for the synthesis of novel therapeutic agents.[7]
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Agrochemical Synthesis: Similar to its applications in pharmaceuticals, this compound can serve as a precursor for the development of new herbicides and pesticides.[1]
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Materials Science: The rigid, functionalized aromatic core can be incorporated into polymers or other materials to impart specific electronic or physical properties. The nitro group, being a strong chromophore, can be useful in the synthesis of dyes and other photoactive materials.[7]
Conclusion
2-Bromo-4-methyl-5-nitrobenzoic acid, while not a widely cataloged chemical, represents a synthetically accessible and potentially valuable molecule for researchers in the chemical sciences. Its structure offers multiple points for chemical modification, making it a versatile intermediate. The in-depth analysis of its predicted properties and a well-defined synthetic route provided in this guide should empower researchers to synthesize and explore the utility of this compound in their respective fields of drug discovery, agrochemical development, and materials science.
References
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PubChem. (n.d.). 2-Bromo-5-nitrobenzoic acid. Retrieved from [Link]
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Chegg. (2024, February 19). Solved synthesis of 2-bromo-5-nitrobenzoic acid from. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-chloro-4-nitro-benzoic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]
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ChemBK. (2024, April 9). 5-Bromo-2-Methyl-3-Nitrobenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-Bromo-5-nitrobenzoate. Retrieved from [Link]
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Quora. (2021, April 2). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-chloro-5-nitrobenzoic acid. Retrieved from [Link]
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Truman ChemLab. (2017). Nitration of Benzoic Acid. Retrieved from [Link]
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